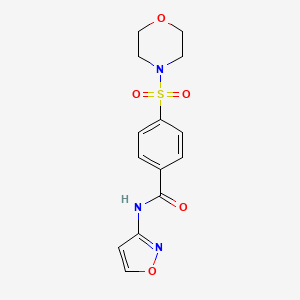

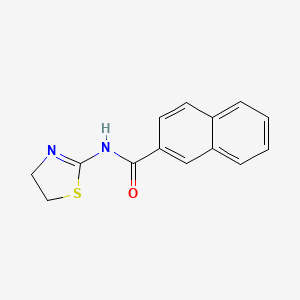

N-(2-iodophenyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-iodophenyl)-2-thiophenecarboxamide, also known as AG-490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes and thereby prevent the activation of downstream signaling pathways. AG-490 has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives have captured the attention of medicinal chemists as a potential class of biologically active compounds. Their unique structure and properties make them valuable for drug development. N-(2-iodophenyl)thiophene-2-carboxamide may exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Researchers are exploring its potential as a novel drug candidate.

Organic Semiconductors

Thiophene-based molecules play a crucial role in the advancement of organic semiconductors. These materials are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). N-(2-iodophenyl)thiophene-2-carboxamide could contribute to enhancing the performance of such devices .

Corrosion Inhibitors

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors, including materials science and engineering .

Organic Photovoltaics

Researchers are investigating the use of thiophene-based compounds in organic photovoltaic cells (solar cells). These materials can absorb sunlight and convert it into electricity. N-(2-iodophenyl)thiophene-2-carboxamide might offer promising properties for efficient energy conversion .

Material Science

Beyond their electronic applications, thiophenes are also relevant in material science. They contribute to the development of functional π-electron systems. N-(2-iodophenyl)thiophene-2-carboxamide could be part of novel materials with tailored properties for specific applications .

Synthetic Methodology

The synthesis of thiophene derivatives involves various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. Researchers continue to explore efficient routes for preparing compounds like N-(2-iodophenyl)thiophene-2-carboxamide .

Mechanism of Action

Target of Action

N-(2-iodophenyl)thiophene-2-carboxamide, also known as Cambridge id 5347632, is a derivative of thiophene-2-carboxamide It’s worth noting that similar thiophene-2-carboxamide derivatives have been evaluated for their in vitro cytotoxic activity .

Mode of Action

It is known that thiophene-2-carboxamide derivatives can exhibit potent inhibitory activity against certain cell lines . The molecular docking study performed for the synthesized compounds against PTP1B exhibits essential key interactions .

Biochemical Pathways

It is known that thiophene-2-carboxamide derivatives can have an impact on cellular processes, potentially affecting multiple biochemical pathways .

Result of Action

It is known that thiophene-2-carboxamide derivatives can exhibit potent inhibitory activity against certain cell lines .

properties

IUPAC Name |

N-(2-iodophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUYCKVLVAISMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-iodophenyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)

![3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5712034.png)

![2-[(3,5-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5712046.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B5712059.png)

![4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)